molecular formula C18H28N2O2 B7037955 N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide

N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide

Cat. No.: B7037955
M. Wt: 304.4 g/mol
InChI Key: AZUCBIJACRKVHY-UHFFFAOYSA-N
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Description

N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a complex structure that includes a phenyl ring, an acetamide group, and a dimethyloxan moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,2-dimethyloxan-4-yl-ethylamine: This intermediate can be synthesized through the reaction of 2,2-dimethyloxan with ethylamine under controlled conditions.

    Formation of the phenylacetamide intermediate: This involves the reaction of 4-aminomethylphenylacetic acid with acetic anhydride to form the phenylacetamide intermediate.

    Coupling reaction: The final step involves the coupling of the 2,2-dimethyloxan-4-yl-ethylamine with the phenylacetamide intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxan moiety are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-20(17-10-11-22-18(3,4)12-17)13-15-6-8-16(9-7-15)19-14(2)21/h6-9,17H,5,10-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUCBIJACRKVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)NC(=O)C)C2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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